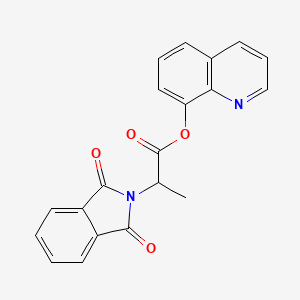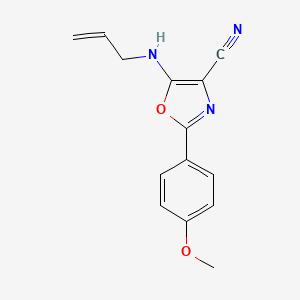
N-butyl-1-(3-chlorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-butyl-1-(3-chlorobenzoyl)-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug that is commonly used in medical procedures. It is a member of the amino amide class of local anesthetics and is known for its long-lasting effects. Bupivacaine is used for a variety of medical procedures, including nerve blocks, epidurals, and spinal anesthesia.
Applications De Recherche Scientifique
Synthesis and Evaluation as Potential Antipsychotic Agents
Research has explored the synthesis and evaluation of heterocyclic carboxamides, including N-butyl-1-(3-chlorobenzoyl)-4-piperidinecarboxamide analogs, as potential antipsychotic agents. These studies focused on the in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo activities indicative of antipsychotic properties, without significant extrapyramidal side effects predictive models. Two derivatives exhibited potent in vivo activities, suggesting their potential as backup compounds to leading antipsychotic drugs (Norman et al., 1996).
Modulation of Pharmacologically Relevant Properties
Another study investigated the modulation of pharmacologically relevant properties of N-alkyl-piperidine-2-carboxamides by selectively introducing fluorine atoms into the side chains. This study aimed at understanding the impact of fluorination on basicity, lipophilicity, solubility, and rates of oxidative degradation, which are crucial parameters in the development of pharmacologically active compounds (Vorberg et al., 2016).
Role in Synthesis of Imidazol-5-ones
Research on the synthesis and characterization of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones involved reactions with 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-alkyl-2-aminopropanamides. This work contributes to the development of novel compounds with potential application in medicinal chemistry, showcasing the versatility of N-butyl-1-(3-chlorobenzoyl)-4-piperidinecarboxamide and related structures in synthesizing diverse heterocyclic compounds (Sedlák et al., 2008).
Enantioselective Catalysis
Studies have also highlighted the application of l-piperazine-2-carboxylic acid derived N-formamides, including analogs of N-butyl-1-(3-chlorobenzoyl)-4-piperidinecarboxamide, as highly enantioselective Lewis basic catalysts for hydrosilylation reactions. This research opens new avenues for the synthesis of chiral compounds, which are important in the development of drugs with high specificity and reduced side effects (Wang et al., 2006).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to N-butyl-1-(3-chlorobenzoyl)-4-piperidinecarboxamide, for anti-acetylcholinesterase (anti-AChE) activity have been documented. This research is aimed at identifying potent inhibitors of acetylcholinesterase, which is a key target in the treatment of conditions such as Alzheimer's disease (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
N-butyl-1-(3-chlorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-2-3-9-19-16(21)13-7-10-20(11-8-13)17(22)14-5-4-6-15(18)12-14/h4-6,12-13H,2-3,7-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINXRMLCVSYMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4061614.png)
![3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061626.png)
![ethyl 4-[(2-hydroxy-5-nitrophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B4061633.png)
![7-(3-methylbenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4061644.png)
![2,6-dimethylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4061645.png)
![3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-2-yl}pyridine](/img/structure/B4061649.png)
![5-[(3,5-dimethylphenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B4061654.png)
![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4061662.png)

![N-(2-methoxyphenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B4061667.png)
![{3-(3-methoxybenzyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B4061672.png)
![2-(2-chlorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4061673.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4061674.png)
